molecular formula C9H9NO2 B8638154 3,6-Dimethylbenzo[d]oxazol-2(3H)-one

3,6-Dimethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B8638154
M. Wt: 163.17 g/mol
InChI Key: JLBIGXJQSKTBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with two methyl groups attached at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dimethyl-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds.

Scientific Research Applications

3,6-Dimethylbenzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,6-Dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 3-Methylbenzo[d]oxazole-2(3H)-thione
  • 4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline
  • 2-Substituted benzoxazole derivatives

Uniqueness: 3,6-Dimethylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 6 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzoxazole derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3,6-dimethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3

InChI Key

JLBIGXJQSKTBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

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